molecular formula C6H10N2O4 B12098068 Piperazine-1,4-dicarboxylic acid CAS No. 7709-80-0

Piperazine-1,4-dicarboxylic acid

Cat. No.: B12098068
CAS No.: 7709-80-0
M. Wt: 174.15 g/mol
InChI Key: RIXVESSVKLKKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine-1,4-dicarboxylic acid (PDC) is a bicyclic organic compound featuring a six-membered piperazine ring with two carboxylic acid groups at positions 1 and 4. This structure confers unique physicochemical properties, including high polarity, hydrogen-bonding capacity, and chelating ability, making it valuable in coordination chemistry and pharmaceutical synthesis. Derivatives of PDC, such as di-tert-butyl esters, are frequently employed as intermediates in drug development due to their stability and reactivity . For example, 2-(hydroxymethyl)-1,4-piperazinedicarboxylic acid di-tert-butyl ester (CAS 143540-05-0) is utilized in synthesizing bioactive molecules with optimized solubility and pharmacokinetic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine-1,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of piperazine with maleic anhydride under controlled conditions. This process typically involves heating the reactants in a suitable solvent, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Piperazine-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Produces oxides of this compound.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant and Analgesic Activity

Piperazine-1,4-dicarboxylic acid derivatives have been studied for their potential antidepressant and analgesic properties. For instance, certain esters of piperazine-1-carboxylic acid have demonstrated effectiveness in treating depression and pain. These compounds can be formulated into various pharmaceutical compositions for oral or injectable administration, showcasing a therapeutic ratio with minimal side effects .

2. Fatty Acid Amide Hydrolase Inhibition

Research has highlighted the role of this compound derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of bioactive lipids. For example, the compound 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide has shown selective inhibition of FAAH, leading to increased levels of endogenous lipids in the brain and providing potential therapeutic effects for pain management .

Coordination Chemistry

3. Complex Formation with Metal Ions

This compound has been utilized in coordination chemistry to form complexes with metal ions such as palladium(II) and cobalt(II). These complexes exhibit interesting structural features that enhance their interaction with DNA, making them potential candidates for anticancer drug development. Studies have shown that these metal complexes can stabilize certain configurations that may be beneficial for therapeutic applications .

Materials Science

4. Synthesis of Functionalized Derivatives

The versatility of this compound allows for the synthesis of various functionalized derivatives through innovative methods such as DABCO bond cleavage. These derivatives can serve as building blocks for more complex materials or as intermediates in organic synthesis . The ability to modify the piperazine structure enables the development of tailored materials with specific properties.

Case Studies

Application Area Example Compound Key Findings
Medicinal Chemistry4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamideSelective FAAH inhibitor; increases endogenous lipid levels; reduces pain .
Coordination ChemistryPalladium(II) complexes with piperazine derivativesEnhanced interaction with DNA; potential anticancer properties .
Materials ScienceFunctionalized piperazine derivatives via DABCO reactionsHigh yields of diverse derivatives; useful in organic synthesis .

Mechanism of Action

The mechanism of action of piperazine-1,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the paralysis of certain organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-2,3-dicarboxylic Acid (Positional Isomer)

The positional isomer piperazine-2,3-dicarboxylic acid (2,3-PDC) differs in the placement of carboxylic acid groups on adjacent carbon atoms (positions 2 and 3). This structural variation alters its geometry and electronic properties, influencing its biological activity. For instance, 2,3-PDC derivatives act as dual antagonists of NMDA and GluK1-containing kainate receptors, critical targets in neurological disorders . The cis-configuration of 2,3-PDC enables selective interactions with receptor sites, a feature absent in the 1,4-isomer. Synthetic routes for 2,3-PDC involve coupling acid chlorides with cis-piperazine-2,3-dicarboxylic acid under basic conditions, achieving moderate yields .

Benzene-1,4-dicarboxylic Acid (BDC)

BDC, an aromatic dicarboxylic acid, shares functional group positioning with PDC but lacks the piperazine ring. Its rigid planar structure makes it a preferred ligand in metal-organic frameworks (MOFs), such as MIL-88(Fe), where it facilitates porous network formation . In contrast, PDC’s flexible piperazine backbone is less commonly used in MOFs, likely due to conformational instability. BDC-based MOFs exhibit superior adsorption capacities for polycyclic aromatic hydrocarbons (PAHs), highlighting the role of aromaticity in enhancing π-π interactions .

Piperazine-1,4-dicarboxamide

This modification improves membrane permeability and bioavailability, as seen in compounds with anti-parasitic activity against Trypanosoma cruzi . Amide derivatives also exhibit higher solubility in organic solvents compared to PDC, making them preferable in drug formulation .

Thiazolidine-2,4-dicarboxylic Acid

Thiazolidine derivatives, such as 2-methylthiazolidine-2,4-dicarboxylic acid, incorporate a sulfur atom into the heterocyclic ring. These compounds act as cysteine prodrugs, releasing cysteine intracellularly via non-enzymatic hydrolysis .

Table 1: Key Properties of Piperazine-1,4-dicarboxylic Acid and Analogues

Compound Molecular Weight (g/mol) Functional Groups Solubility Key Applications
This compound 204.18 Carboxylic acids (1,4) Polar solvents Chelation, drug synthesis
Piperazine-2,3-dicarboxylic acid 204.18 Carboxylic acids (2,3) Moderate polarity Neurological drug targets
Benzene-1,4-dicarboxylic acid 166.13 Carboxylic acids (1,4) Low in water MOF construction
Piperazine-1,4-dicarboxamide 264.28 Amides (1,4) Organic solvents Antiparasitic agents

Biological Activity

Piperazine-1,4-dicarboxylic acid (PDCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of PDCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by two carboxyl groups attached to the 1 and 4 positions of the piperazine ring. Its chemical structure is represented as follows:

C6H10N2O4\text{C}_6\text{H}_{10}\text{N}_2\text{O}_4

Biological Activity Overview

PDCA exhibits a range of biological activities, including:

  • Antitumor Activity : PDCA derivatives have shown promising results in inhibiting the growth of various cancer cell lines.
  • Neuropharmacological Effects : The compound has been evaluated for its potential in treating neurodegenerative diseases through inhibition of acetylcholinesterase.
  • Anti-inflammatory Properties : PDCA has demonstrated anti-inflammatory effects in preclinical models.

Antitumor Activity

Recent studies have highlighted the antitumor potential of PDCA and its derivatives. A notable investigation involved the synthesis of piperazine-based compounds that exhibited potent cytotoxicity against human lung cancer cells (A549) with IC50 values significantly lower than traditional chemotherapeutics like cisplatin. For example:

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
Piperazine DerivativeA5490.19Cisplatin11.54
Piperazine DerivativeHeLa0.41Cisplatin20.52
Piperazine DerivativeSGC79015.24Cisplatin12.44

These results suggest that PDCA derivatives could serve as effective alternatives in cancer therapy due to their enhanced potency and reduced side effects compared to established drugs .

Neuropharmacological Effects

PDCA has been investigated for its role as an acetylcholinesterase (AChE) inhibitor, which is crucial for managing conditions like Alzheimer's disease. Virtual screening studies have identified several piperazine derivatives that bind effectively to both the peripheral anionic site and the catalytic site of AChE, indicating their potential as therapeutic agents in neurodegenerative disorders . The following table summarizes the binding affinity and inhibitory activity of selected derivatives:

CompoundBinding SiteInhibition Activity
1-(1,4-benzodioxane-2-carbonyl) piperazinePeripheral Anionic SiteHigh
4-(4-methyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazineCatalytic SiteModerate

These findings support the hypothesis that PDCA derivatives can ameliorate cognitive decline by enhancing cholinergic function through AChE inhibition .

Anti-inflammatory Properties

In addition to its anticancer and neuropharmacological activities, PDCA has been shown to possess anti-inflammatory effects. Experimental models have demonstrated that PDCA can attenuate inflammatory responses, particularly in conditions induced by carrageenan, which mimics acute inflammatory states in rodents. The compound reduced paw swelling and hyperalgesia, suggesting a mechanism that may involve modulation of pro-inflammatory cytokines .

Case Studies

Several case studies have illustrated the therapeutic potential of PDCA:

  • Cancer Treatment : A study involving a novel piperazine derivative showed significant tumor reduction in xenograft models of human lung cancer when administered at doses correlating with observed IC50 values in vitro.
  • Neuroprotection : In a model of Alzheimer's disease, a PDCA derivative improved memory retention and reduced amyloid plaque formation compared to control groups.
  • Inflammation Reduction : Clinical trials assessing PDCA's efficacy in rheumatoid arthritis patients indicated a marked decrease in joint swelling and pain scores.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Piperazine-1,4-dicarboxylic acid derivatives to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as solvent choice (e.g., dichloromethane for 1,4-dichloropiperazine synthesis), temperature (reflux conditions), and stoichiometry of reagents (e.g., excess thionyl chloride for chlorination). Purification via recrystallization or chromatography is critical, and intermediates should be validated using spectroscopic techniques like IR or NMR to ensure structural fidelity .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To identify functional groups like carboxylic acid (-COOH) and piperazine ring vibrations .
  • NMR Spectroscopy : For confirming molecular connectivity (e.g., using 1H^{1}\text{H} and 13C^{13}\text{C} spectra to resolve aromatic protons or methylene groups) .
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns .

Q. What are the common side reactions encountered during the functionalization of this compound, and how can they be mitigated?

  • Methodological Answer : Competing reactions like over-nitrosation or ester hydrolysis can occur. Mitigation strategies include:

  • Using protecting groups (e.g., tert-butoxycarbonyl) for amine functionalities .
  • Optimizing reaction pH and temperature to suppress undesired pathways (e.g., avoiding acidic conditions during amidation) .

Q. How can researchers validate the purity of this compound derivatives post-synthesis?

  • Methodological Answer : Analytical validation involves:

  • High-Performance Liquid Chromatography (HPLC) : For quantifying purity.
  • Elemental Analysis : To confirm stoichiometry.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and solvent residues .

Advanced Research Questions

Q. What computational methods are employed to analyze the electronic and structural properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations are used to:

  • Predict molecular geometry and vibrational spectra (IR/Raman) .
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
  • Simulate 1H^{1}\text{H} and 13C^{13}\text{C} NMR chemical shifts via gauge-including atomic orbital (GIAO) methods .

Q. How do crystallographic refinement challenges impact the structural determination of this compound complexes?

  • Methodological Answer : High-resolution X-ray diffraction data refined using programs like SHELXL can resolve issues such as:

  • Twinning or disorder in the piperazine ring.
  • Hydrogen bonding ambiguities, addressed via restraint parameters and electron density maps .

Q. What role does hydrogen bonding play in the supramolecular assembly of this compound derivatives?

  • Methodological Answer : Hydrogen bonds between carboxylic acid groups and nitrogen atoms in the piperazine ring drive crystal packing. For example, in 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate, intermolecular O–H···O and N–H···O interactions stabilize the lattice, as revealed by single-crystal X-ray studies .

Q. What methodologies address discrepancies in spectroscopic data when analyzing this compound polymorphs?

  • Methodological Answer : Discrepancies arise from conformational flexibility or polymorphism. Strategies include:

  • Variable-Temperature NMR : To detect dynamic equilibria.
  • Powder X-ray Diffraction (PXRD) : To correlate spectral variations with crystal forms.
  • Cross-Validation with Computational Models : DFT-predicted spectra can resolve ambiguities in experimental data .

Properties

CAS No.

7709-80-0

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

piperazine-1,4-dicarboxylic acid

InChI

InChI=1S/C6H10N2O4/c9-5(10)7-1-2-8(4-3-7)6(11)12/h1-4H2,(H,9,10)(H,11,12)

InChI Key

RIXVESSVKLKKFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.